[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite is a complex organophosphorus compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. This compound is recognized for its ability to inhibit oxidative degradation, thereby enhancing the durability and lifespan of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite typically involves the reaction of 2,6-ditert-butylphenol with phosphorus trichloride, followed by the introduction of the bicyclic phosphite moiety. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the formation of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phenols and phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phenols, and substituted phenyl derivatives .
Scientific Research Applications
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphate: Another antioxidant used in similar applications.
2,6-Di-tert-butylphenol: A simpler phenolic antioxidant with similar properties.
Uniqueness
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite is unique due to its bicyclic phosphite structure, which provides enhanced stability and effectiveness as an antioxidant compared to simpler phenolic compounds .
Properties
CAS No. |
64918-98-5 |
---|---|
Molecular Formula |
C33H48O6P2-2 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite |
InChI |
InChI=1S/C33H48O6P2/c1-28(2,3)22-15-13-16-23(29(4,5)6)26(22)33(39-40(34)35,32-19-36-41(37-20-32)38-21-32)27-24(30(7,8)9)17-14-18-25(27)31(10,11)12/h13-18H,19-21H2,1-12H3/q-2 |
InChI Key |
XLUGWGNECSPXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(C2=C(C=CC=C2C(C)(C)C)C(C)(C)C)(C34COP(OC3)OC4)OP([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.